3-{Spiro[2.2]pentan-1-yl}propan-1-ol
Description
3-{Spiro[2.2]pentan-1-yl}propan-1-ol is a tertiary alcohol featuring a spiro[2.2]pentane core fused to a three-carbon propanol chain.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-spiro[2.2]pentan-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H14O/c9-5-1-2-7-6-8(7)3-4-8/h7,9H,1-6H2 |
InChI Key |
RSBXGEPYOTUOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol typically involves the formation of the spiro[2.2]pentane ring followed by the introduction of the propanol group. One common method involves the cyclization of a suitable precursor to form the spirocyclic structure, followed by functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{Spiro[2.2]pentan-1-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-{Spiro[2.2]pentan-1-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable unique binding interactions with enzymes or receptors, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-{Spiro[2.2]pentan-1-yl}propan-1-ol:
3-{Spiro[2.2]pentan-1-yl}prop-2-ynoic acid
- Structure: Spiro[2.2]pentane fused to a propynoic acid chain.
- Molecular Formula: C₁₁H₁₂O₃ vs. C₈H₁₄O (propanol analog; inferred).
- Key Differences: The terminal alkyne and carboxylic acid groups enhance reactivity for click chemistry or conjugation applications. The propanol analog lacks this acidic functionality, suggesting divergent solubility and stability profiles .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure : Branched alcohol with a 3-tolyl substituent.
- Regulatory Status: Subject to IFRA safety standards for fragrances, with restrictions on use levels in consumer products.
- Applications : Primarily used in perfumery, whereas spirocyclic alcohols may serve specialized roles in medicinal chemistry due to their rigid scaffolds .
Methyl 2-{Spiro[2.2]pentan-1-yl}acetate
- Structure : Spiro[2.2]pentane fused to an acetate ester.
- Molecular Weight: 140.18 g/mol vs. ~142.2 g/mol (estimated for propanol analog).
- Status: Discontinued commercially, indicating challenges in synthesis or stability. This contrasts with the propanol derivative, which may offer improved hydrolytic stability due to the alcohol group .
1-{Spiro[2.2]pentan-1-yl}ethan-1-one
- Structure : Spiro[2.2]pentane fused to a ketone.
- Physical Properties: Liquid at room temperature (vs. likely solid for the propanol analog due to hydrogen bonding).
- Safety : Classified with a "Warning" signal word, suggesting moderate hazards compared to alcohols, which may have distinct flammability or toxicity profiles .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Propanol with amino and thiophene substituents.
- Reactivity: The amino group enables participation in nucleophilic reactions, while the spirocyclic propanol’s rigidity may limit such interactions. Thiophene inclusion also introduces aromaticity, absent in the spiro compound .
Comparative Data Table
Key Research Findings
- Functional Group Impact : Esters (e.g., Methyl 2-{spiro[2.2]pentan-1-yl}acetate) exhibit lower molecular weights and altered reactivity compared to alcohols, but discontinuation suggests practical limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
